molecular formula C15H14O3 B191191 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 94105-90-5

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No.: B191191
CAS No.: 94105-90-5
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-(4-Hydroxyphenyl)chroman-7-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets the estrogen receptors (ERs) , specifically binding more tightly to estrogen receptor β (ERβ) than to ERα . These receptors are expressed in various brain regions, including the cerebellum . The compound also interacts with G-protein coupled ER (GPR30) .

Mode of Action

S-equol acts as a phytoestrogen, exerting its effects by binding to the nuclear ERs . This binding triggers a cascade of events leading to various physiological changes. For instance, S-equol has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects were suppressed by G15, a selective GPR30 antagonist, and ICI 182,780, an antagonist for ERs .

Biochemical Pathways

The binding of S-equol to ERs and GPR30 affects several signaling pathways. In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements . This indicates that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

Result of Action

The action of S-equol results in various molecular and cellular effects. As mentioned earlier, it enhances the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, it induces cell proliferation and cell migration . These effects suggest that S-equol may have a role in promoting neural development and function.

Action Environment

The action of S-equol is influenced by environmental factors such as diet and gut microbiota, as these factors affect its production Additionally, the efficacy and stability of S-equol could be influenced by factors such as pH and temperature, although specific details are not readily available

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)chroman-7-ol interacts with various enzymes and proteins. It has been found to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

In cellular processes, this compound has shown to have a profound impact. For instance, it has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several signaling pathways, including GPR30 and ERs . It binds more tightly to estrogen receptor β (ERβ) than to ERα, influencing gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be extensively studied. It is known that it has a significant impact on cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that low dosage can prevent skeletal muscle cell damage induced by H2O2, while high-dosage shows a synergistic effect with H2O2 in inducing cell damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a major metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in response to soy isoflavone intake .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be extensively studied. It is known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be extensively studied. It is known to interact with various compartments or organelles .

Chemical Reactions Analysis

Equol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various catalysts for substitution reactions. The major products formed from these reactions are typically hydroxylated derivatives of equol .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94105-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 2
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 3
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 4
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 5
3-(4-Hydroxyphenyl)chroman-7-ol
Reactant of Route 6
3-(4-Hydroxyphenyl)chroman-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.